molecular formula C23H21ClN4O3S B11369101 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B11369101
M. Wt: 469.0 g/mol
InChI Key: WHQPCFTYUPSCMH-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazole ring, an oxadiazole ring, and various functional groups that contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea and methyl iodide under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-methoxybenzonitrile with hydrazine hydrate and then cyclizing the resulting hydrazide with carbon disulfide.

    Coupling of the Rings: The thiazole and oxadiazole rings are then coupled using a suitable linker, such as butanoyl chloride, under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

Biologically, the compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiazole and oxadiazole rings is particularly significant, as these structures are known to interact with various biological targets.

Medicine

In medicine, research focuses on the compound’s potential as a therapeutic agent. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to metal ions, potentially inhibiting metalloproteinases, while the oxadiazole ring can interact with nucleic acids or proteins, disrupting their normal function. These interactions can lead to the inhibition of cell growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Uniqueness

The uniqueness of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity and potential for further chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21ClN4O3S

Molecular Weight

469.0 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C23H21ClN4O3S/c1-14-21(15-6-10-17(24)11-7-15)27-23(32-14)25-19(29)4-3-5-20-26-22(28-31-20)16-8-12-18(30-2)13-9-16/h6-13H,3-5H2,1-2H3,(H,25,27,29)

InChI Key

WHQPCFTYUPSCMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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